Basolite F300

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

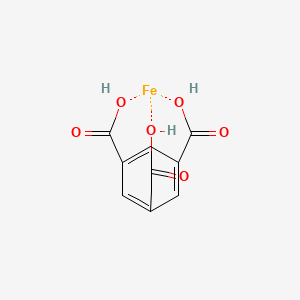

3D Structure of Parent

Properties

Molecular Formula |

C9H6FeO6 |

|---|---|

Molecular Weight |

265.98 g/mol |

IUPAC Name |

benzene-1,3,5-tricarboxylic acid;iron |

InChI |

InChI=1S/C9H6O6.Fe/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15); |

InChI Key |

JTHJPGYVFWJIQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Basolite F300

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300 is a commercial metal-organic framework (MOF) produced by BASF. It is an iron-based coordination polymer with the empirical formula C₉H₃FeO₆, derived from ferric iron centers and 1,3,5-benzenetricarboxylate (BTC) as the organic linker.[1][2][3][4] This material is noted for its high porosity and catalytic activity, making it a subject of interest in various fields, including gas storage, separation, and heterogeneous catalysis.[1][5] Unlike many crystalline MOFs, this compound is often described as having a semi-amorphous or disordered structure, which significantly influences its physicochemical properties and characterization.[6] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for its characterization, and logical workflows for these analyses.

General and Structural Properties

This compound is a solid material, typically in powder form.[7] Its structure is composed of oxo-centered trimers of iron(III) octahedra interconnected by the trimesate anions.[1][5] This arrangement forms a hybrid supertetrahedral framework.[1][5] However, extensive characterization has revealed that this compound possesses a low degree of crystallinity, with a structure that is more disordered compared to its crystalline analogue, MIL-100(Fe).[6]

| Property | Value |

| Chemical Name | Iron 1,3,5-benzenetricarboxylate |

| Synonyms | Fe-BTC, Basolite® F300 |

| CAS Number | 1195763-37-1 |

| Empirical Formula | C₉H₃FeO₆ |

| Molecular Weight | 262.96 g/mol |

| Appearance | Solid powder |

Textural and Thermal Properties

The textural properties of this compound, such as its surface area and pore volume, are critical for its applications in adsorption and catalysis. These properties are typically determined through gas physisorption analysis. The thermal stability, another key parameter, is commonly assessed using thermogravimetric analysis.

| Property | Value Range | Notes |

| BET Surface Area | 120 - 190 m²/g to 1300 - 1600 m²/g | The wide range in reported values is attributed to the semi-amorphous nature of the material and variations in synthesis and activation procedures.[1][5][7][8] |

| Bulk Density | 0.16 - 0.35 g/cm³ | [1][7] |

| Pore Characteristics | Mesoporous nature with smaller mesopores | The average pore width is reported to be in the range of 2-50 nm.[8] |

| Thermal Decomposition | Decomposes at approximately 300°C | The thermal stability is a crucial factor for its application in catalysis at elevated temperatures.[8] |

Experimental Protocols

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area, pore volume, and pore size distribution of this compound.

Methodology: The analysis is performed using nitrogen physisorption at 77 K.

Protocol:

-

Degassing: A known mass of the this compound sample is degassed under vacuum at an elevated temperature (typically 120-150°C) for several hours to remove any adsorbed moisture and solvent molecules from the pores.

-

Analysis: The degassed sample is then transferred to the analysis port of a gas sorption analyzer.

-

Isotherm Measurement: Nitrogen gas is introduced into the sample tube in controlled increments at liquid nitrogen temperature (77 K). The amount of adsorbed gas at each relative pressure (P/P₀) point is measured, generating an adsorption-desorption isotherm.

-

Data Analysis: The BET equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the monolayer capacity and subsequently the specific surface area. Pore volume and pore size distribution can be determined from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effect of Water and Carbon Dioxide on the Performance of Basolite Metal–Organic Frameworks for Methane Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Structure of the FeBTC Metal–Organic Framework: A Model Based on the Local Environment Study [iris.unipa.it]

An In-depth Technical Guide to the Structural Analysis and Characterization of Basolite F300

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300 is a commercial iron-based metal-organic framework (MOF) that has garnered significant attention in various scientific and industrial fields, including gas storage, catalysis, and drug delivery.[1] Composed of iron(III) centers and 1,3,5-benzenetricarboxylate (BTC) linkers, its formal chemical name is iron benzene-1,3,5-tricarboxylate.[2][3] A key characteristic of this compound is its semi-amorphous or low-crystalline nature, which distinguishes it from its more crystalline counterpart, MIL-100(Fe).[4][5] Despite its disordered long-range structure, this compound exhibits a well-defined local structure, which is believed to be a key factor in its unique properties and high performance in various applications.[2][6] This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, detailing the experimental protocols for key analytical techniques and presenting a summary of its structural and physical properties.

Structural and Physical Properties

The structural and physical properties of this compound have been investigated using a variety of techniques. A summary of the key quantitative data is presented in the table below. It is important to note that some of these properties, particularly the BET surface area, can exhibit a wide range of values depending on the specific batch and the activation procedure used.

| Property | Value | References |

| Chemical Formula | C₉H₃FeO₆ | [2] |

| BET Surface Area | 685 - 1600 m²/g | [6][7][8] |

| Pore Dimension | ~22 Å | [2] |

| Bulk Density | 0.16 - 0.35 g/cm³ | [9] |

| Iron Oxidation State | +3 | [2] |

Experimental Protocols

A thorough characterization of this compound involves a suite of analytical techniques to probe its structure, morphology, porosity, and thermal stability. The following sections detail the typical experimental protocols for the most common characterization methods.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for assessing the crystallinity of this compound. Due to its semi-amorphous nature, the PXRD pattern of this compound does not exhibit the sharp, well-defined peaks characteristic of highly crystalline materials. Instead, it typically shows broad humps, with a notable broad peak around 2θ = 11°.[4]

Methodology:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. The surface of the sample should be flat and level with the holder's surface.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Data Collection:

-

2θ Range: 5° to 50°

-

Scan Speed: 1-2°/min

-

Step Size: 0.02°

-

-

Data Analysis: The resulting diffractogram is analyzed to identify the characteristic broad peaks of this compound and to assess the absence of sharp peaks that would indicate the presence of crystalline impurities.

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology and particle size of this compound. Images typically reveal agglomerates of irregular, nano-sized particles.[10][11]

Methodology:

-

Sample Preparation:

-

A small amount of this compound powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.

-

Excess powder is removed by gently tapping the stub or using a jet of compressed air to ensure a monolayer of particles.

-

For non-conductive samples like MOFs, a thin layer of a conductive material (e.g., gold, platinum, or carbon) is sputtered onto the sample to prevent charging under the electron beam. A coating thickness of 5-10 nm is typically sufficient.[12][13]

-

-

Imaging:

-

The prepared stub is placed in the SEM chamber and a high vacuum is applied.

-

An accelerating voltage of 5-15 kV is typically used for imaging.

-

Images are captured at various magnifications to observe the overall morphology and individual particle shapes and sizes.

-

Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination

Nitrogen physisorption at 77 K is the standard method for determining the specific surface area and porosity of this compound. The resulting isotherm is typically of Type I, characteristic of microporous materials.[14][15]

Methodology:

-

Sample Preparation (Degassing):

-

Analysis:

-

The degassed sample tube is transferred to the analysis port of the gas adsorption analyzer.

-

A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

-

-

Data Analysis:

-

The specific surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 using the BET equation.

-

Pore size distribution can be determined using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).

-

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of this compound and to determine the temperature at which the framework starts to decompose.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (5-10 mg) is placed in a TGA pan (typically alumina (B75360) or platinum).

-

Analysis:

-

The sample is heated from room temperature to approximately 800 °C at a constant heating rate, typically 10 °C/min.[18]

-

The analysis is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

-

-

Data Analysis: The TGA curve plots the sample weight as a function of temperature. The initial weight loss is typically attributed to the removal of adsorbed solvent molecules, while a significant weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in this compound and to confirm the coordination of the carboxylate groups of the BTC linker to the iron centers.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the powder is placed directly on the ATR crystal.

-

-

Analysis: The FT-IR spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands of the carboxylate groups (symmetric and asymmetric stretches) and the aromatic C-H and C=C bonds of the BTC linker. The positions of the carboxylate bands can provide information about the coordination mode to the iron centers.[7][19][20]

Visualizations

Structural Model of this compound

The fundamental building block of this compound is believed to be an oxo-centered trimer of iron(III) octahedra, where the iron centers are bridged by the carboxylate groups of the 1,3,5-benzenetricarboxylate (BTC) linkers. This local structure is similar to that found in the crystalline MOF, MIL-100(Fe).[2][6] The semi-amorphous nature of this compound arises from the disordered long-range arrangement of these building blocks.

Characterization Workflow for this compound

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Densification-Induced Structure Changes in Basolite MOFs: Effect on Low-Pressure CH4 Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Water and Carbon Dioxide on the Performance of Basolite Metal–Organic Frameworks for Methane Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. atascientific.com.au [atascientific.com.au]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sciforum.net [sciforum.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Introduction: Demystifying the Nomenclature

An In-depth Technical Guide to Basolite F300 and MIL-100(Fe) for Researchers

In the field of metal-organic frameworks (MOFs), precise nomenclature is critical for reproducible research. Two frequently encountered iron-based MOFs are this compound and MIL-100(Fe). While both are composed of iron ions and 1,3,5-benzenetricarboxylate (BTC) linkers, they are not identical.[1][2][3] This guide elucidates the core distinctions between them.

This compound is the commercial trade name for an iron trimesate (Fe-BTC) MOF produced and marketed by BASF.[4][5][6] It is often characterized by its poor crystallinity or semi-amorphous nature, and its precise structure is not fully defined.[1][2][4] In contrast, MIL-100(Fe) (MIL stands for Materials of Institut Lavoisier) refers to a specific, well-defined crystalline structure.[1][2] Therefore, this compound can be considered a commercially available, structurally less-ordered analogue of the crystalline MIL-100(Fe).[7] This difference in crystallinity and the presence of structural defects significantly impacts their properties and catalytic performance.[1][2]

Comparative Physicochemical Properties

The structural differences between this compound and MIL-100(Fe) lead to variations in their physical and chemical properties. MIL-100(Fe), with its crystalline nature, generally exhibits a higher surface area and more defined porosity. The properties of this compound can vary, with different reported values for surface area depending on the batch and characterization method.[8][9]

| Property | This compound | MIL-100(Fe) |

| Synonyms | Fe-BTC, Iron trimesate | Iron(III) trimesate |

| Crystallinity | Poorly crystalline, semi-amorphous[1][2][4] | High, well-defined crystalline structure[1][2][3] |

| BET Surface Area | 120 - 1600 m²/g (values vary significantly across suppliers and literature)[5][8] | Typically >1500 m²/g, can exceed 1750 m²/g[10][11] |

| Bulk Density | 0.16 - 0.35 g/cm³[5][12] | Not typically reported (powder density varies by synthesis) |

| Particle Size | Not specified, depends on manufacturing | 50 - 200 nm, controllable via synthesis conditions[11][13] |

| Key Characteristic | Commercial availability, presence of structural defects[1] | High porosity, high stability, well-defined active sites[1] |

Experimental Protocols

The synthesis route is a defining difference between obtaining the highly crystalline MIL-100(Fe) and an amorphous Fe-BTC similar to this compound.

Synthesis of Crystalline MIL-100(Fe)

Multiple methods exist to synthesize crystalline MIL-100(Fe). Hydrothermal synthesis is common, often requiring high temperatures and sometimes mineralizing agents like hydrofluoric acid (HF) to promote crystallization.[4][14] However, greener, HF-free methods at lower temperatures have also been developed.[13][14]

Example Protocol: Low-Temperature, HF-Free Synthesis[13]

-

Mixing Reagents: In a 50 mL two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O, 10 mmol) and 1,3,5-Benzenetricarboxylic acid (H₃BTC, 9 mmol).

-

Solvent Addition: Add 30 mL of deionized water to the flask.

-

Reaction: Heat the mixture to 95 °C and maintain for 12 hours with stirring.

-

Purification: After cooling to room temperature, the resulting powder is washed. While the specific washing procedure can vary, it typically involves sequential washing with deionized water and ethanol (B145695) to remove unreacted precursors.

-

Drying: The final product is dried, for instance, at 80 °C overnight.[4]

Synthesis of this compound-like Amorphous Fe-BTC

A semi-amorphous Fe-BTC, similar in characteristics to this compound, can be prepared at room temperature.[15]

Example Protocol: Room Temperature Synthesis[15]

-

Prepare Solution 1 (Linker): Dissolve 0.263 g of trimesic acid (H₃BTC) in 10.150 g of a 1 M NaOH aqueous solution. This creates a basic solution (pH ~11).

-

Prepare Solution 2 (Metal): Dissolve 0.508 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 10 g of deionized water. This creates an acidic solution (pH ~1.8).

-

Precipitation: Mix Solution 1 and Solution 2. A solid will form instantaneously.

-

Washing & Drying: The resulting solid is washed and dried at room temperature.

Material Characterization Workflow

Following synthesis, a standard set of characterization techniques is employed to verify the material's properties.

Comparative Performance in Catalysis

The structural differences between this compound and MIL-100(Fe) directly influence their catalytic activity. Direct comparative studies have shown that one is not universally better than the other; their performance is reaction-dependent.[1][2][3]

-

Lewis Acid Catalysis: For reactions requiring strong Lewis acid sites, such as acetalization or ring-opening of epoxides, This compound often performs better.[1][2][3] This enhanced performance is attributed to the presence of structural defects and extra Brønsted acid sites that are not as prevalent in the highly crystalline MIL-100(Fe).[1][2]

-

Oxidation Reactions: For oxidation reactions, MIL-100(Fe) is typically the preferred catalyst.[1][2][3] Its well-defined structure provides a more stable framework and facilitates easier redox behavior (Fe³⁺ to Fe²⁺), which is crucial for these types of transformations.[1][2]

This creates a clear decision-making framework for researchers when selecting a catalyst.

Conclusion for Researchers

The choice between this compound and synthesizing MIL-100(Fe) is a trade-off between convenience, cost, and desired structural properties.

-

This compound offers a readily available, off-the-shelf option suitable for applications where high crystallinity is not essential, and may even be advantageous, such as in certain Lewis acid-catalyzed reactions.

-

MIL-100(Fe) , synthesized in the lab, provides a highly porous, crystalline material with well-defined properties. This makes it ideal for fundamental studies, applications requiring high surface area like gas storage or drug delivery, and oxidation catalysis where structural integrity and redox properties are paramount.

For professionals in drug development, the high surface area and tunable, uniform porosity of crystalline MIL-100(Fe) make it a more predictable and controllable platform for drug loading and release studies compared to its amorphous counterpart. Understanding the fundamental differences in nomenclature, structure, and performance is key to selecting the appropriate material to achieve specific research and development goals.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of the Synthesis Conditions of MIL-100(Fe) on Its Catalytic Properties and Stability under Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basolite® F300 produced by BASF | Sigma-Aldrich [sigmaaldrich.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. Effect of Water and Carbon Dioxide on the Performance of Basolite Metal–Organic Frameworks for Methane Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

Basolite F300: A Technical Guide to its Core Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300, an iron-based metal-organic framework (MOF), has emerged as a significant material in scientific research due to its high porosity, large surface area, and the presence of accessible Lewis acid sites.[1] This technical guide provides an in-depth overview of the key applications of this compound, with a focus on catalysis, gas storage and separation, and its emerging role in energy storage and drug delivery. The information presented herein is intended to equip researchers with the necessary details to understand and potentially implement this compound in their own work. While the precise crystal structure of the commercially available this compound remains complex and is described as semi-amorphous, it is known to be an iron(III) trimesate (Fe-BTC) material.[2][3]

Physicochemical Properties of this compound

This compound is characterized by several key physical and chemical properties that underpin its utility in various applications. A summary of these properties is presented in the table below. It is important to note that reported values can vary between studies, likely due to differences in synthesis batches and activation procedures.[2][4]

| Property | Reported Value(s) | Reference(s) |

| Chemical Formula | C9H3FeO6 | [2] |

| BET Surface Area | 685 - 1600 m²/g | [2][4] |

| Pore Volume | ~0.5 - 0.8 cm³/g | [4] |

| Bulk Density | 0.16 - 0.35 g/cm³ | [4] |

| Particle Size | ~1 - 10 µm | [4] |

Key Applications and Experimental Protocols

Catalysis

This compound is a highly effective heterogeneous catalyst, primarily owing to the presence of coordinatively unsaturated iron(III) sites that act as Lewis acid centers.[1] It has been successfully employed in a variety of organic transformations.

This compound excels as a catalyst for reactions requiring strong Lewis acid sites.

Experimental Protocol: Acetalization of Aldehydes

This protocol describes a typical procedure for the acetalization of an aldehyde using this compound as the catalyst.

Activation of this compound:

-

Place the required amount of this compound in a Schlenk flask.

-

Heat the material under vacuum at 150 °C for 4-6 hours to remove adsorbed water and solvent molecules from the pores.

-

Cool the activated catalyst to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.

Catalytic Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated this compound (e.g., 50 mg).

-

Add the aldehyde substrate (e.g., 1 mmol) and the alcohol (e.g., methanol, 5 mL).

-

Stir the reaction mixture at a specific temperature (e.g., 60 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the catalyst from the reaction mixture by centrifugation or filtration.

-

The liquid phase containing the product can be further purified by distillation or column chromatography.

Quantitative Data: Catalytic Performance of this compound

| Reaction | Substrate | Product | Conversion (%) | Selectivity (%) | Reference(s) |

| Cyclohexene Oxidation | Cyclohexene | Cyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one | ~60-70 | Varies with conditions | [3] |

| Acetalization | Benzaldehyde | Benzaldehyde dimethyl acetal | >95 | >99 |

Experimental Workflow for Catalytic Testing

Caption: Workflow for a typical catalytic experiment using this compound.

Gas Storage and Separation

The high surface area and porous nature of this compound make it a promising candidate for the storage and separation of various gases, including carbon dioxide and methane.

Experimental Protocol: Gas Adsorption Measurement

This protocol outlines the steps for measuring gas adsorption isotherms using a volumetric adsorption analyzer.

-

Sample Preparation and Degassing:

-

Accurately weigh a sample of this compound (typically 50-100 mg) and place it in the sample tube of the adsorption analyzer.

-

Degas the sample under high vacuum at a temperature of 150 °C for at least 4 hours to remove any adsorbed impurities.

-

-

Adsorption Measurement:

-

After degassing, cool the sample to the desired analysis temperature (e.g., 77 K for N₂ adsorption, or 273 K/298 K for CO₂/CH₄ adsorption).

-

Introduce the adsorbate gas (e.g., N₂, CO₂, CH₄) into the analyzer's manifold at a known pressure.

-

Dose a controlled amount of the adsorbate gas into the sample tube.

-

Allow the system to equilibrate until the pressure stabilizes, indicating that adsorption has reached equilibrium.

-

Record the amount of gas adsorbed at that equilibrium pressure.

-

Repeat steps 3-5 at incrementally increasing pressures to construct the adsorption isotherm.

-

-

Data Analysis:

-

Use the collected isotherm data to calculate the BET surface area (from N₂ adsorption at 77 K), pore volume, and pore size distribution.

-

For gas storage applications, the total uptake capacity at a given pressure is a key parameter.

-

For gas separation, the selectivity for one gas over another can be calculated from single-component isotherms using ideal adsorbed solution theory (IAST).

-

Quantitative Data: Gas Adsorption Capacities of this compound

| Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (mmol/g) | Reference(s) |

| N₂ | 77 | 1 | ~10 | [4] |

| CO₂ | 298 | 1 | ~2.5 | [4] |

| CH₄ | 298 | 1 | ~1.0 | [4] |

Schematic of a Gas Adsorption Experiment

Caption: A simplified schematic of a volumetric gas adsorption measurement setup.

Energy Storage: Lithium-Ion Batteries

Recent research has explored the use of this compound and similar Fe-BTC MOFs as electrode materials in lithium-ion batteries. The porous structure can accommodate the volume changes during lithium ion insertion/deinsertion, and the iron centers provide redox activity.

Experimental Protocol: Preparation and Testing of a this compound Electrode

This protocol provides a general procedure for fabricating a coin cell for electrochemical testing.

-

Electrode Slurry Preparation:

-

Mix the activated this compound (active material), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of, for example, 80:10:10.

-

Add a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to the mixture and stir until a homogeneous slurry is formed.

-

-

Electrode Fabrication:

-

Cast the slurry onto a current collector (e.g., copper foil for an anode) using a doctor blade to ensure a uniform thickness.

-

Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.

-

Punch out circular electrodes of a specific diameter from the dried foil.

-

-

Coin Cell Assembly:

-

Assemble a 2032-type coin cell in an argon-filled glovebox.

-

The cell consists of the this compound working electrode, a lithium metal counter and reference electrode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

-

-

Electrochemical Testing:

-

Perform galvanostatic charge-discharge cycling at various current densities to determine the specific capacity, cycling stability, and rate capability of the electrode.

-

Cyclic voltammetry (CV) can be used to study the redox processes occurring at the electrode.

-

Electrochemical impedance spectroscopy (EIS) can provide insights into the charge transfer and diffusion kinetics.

-

Quantitative Data: Electrochemical Performance of a this compound-like Material

| Parameter | Value | Conditions | Reference(s) |

| Reversible Capacity | up to 1021 mAh/g | After 100 cycles at 100 mA/g | |

| Capacity at 500 mA/g | up to 436 mAh/g | After 400 cycles |

Logical Flow for Lithium-Ion Battery Electrode Preparation and Testing

Caption: A flowchart illustrating the process of preparing and testing a this compound-based electrode for a lithium-ion battery.

Drug Delivery

The porous nature and biocompatibility of some MOFs have led to their investigation as potential drug delivery vehicles. While research in this area for this compound is still emerging, the general principles of MOF-based drug delivery can be applied.

Conceptual Experimental Protocol: Drug Loading and Release

-

Drug Loading:

-

Disperse activated this compound in a concentrated solution of the desired drug.

-

Stir the mixture for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.

-

Collect the drug-loaded this compound by centrifugation, wash it with a suitable solvent to remove surface-adsorbed drug, and dry it under vacuum.

-

Quantify the amount of loaded drug using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by analyzing the supernatant before and after loading.

-

-

In Vitro Drug Release:

-

Disperse the drug-loaded this compound in a release medium that simulates physiological conditions (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Maintain the suspension at a constant temperature (e.g., 37 °C) with gentle agitation.

-

At specific time intervals, take aliquots of the release medium, separate the MOF particles by centrifugation, and analyze the supernatant for the concentration of the released drug using UV-Vis or HPLC.

-

Plot the cumulative drug release as a function of time to determine the release profile.

-

Conclusion

This compound is a versatile metal-organic framework with a growing number of applications in scientific research. Its utility as a robust Lewis acid catalyst, a high-capacity sorbent for gas storage and separation, and a potential electrode material for energy storage devices highlights its significance. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers to explore and leverage the unique properties of this compound in their respective fields. Further research, particularly in the areas of drug delivery and electrocatalysis, is expected to uncover even more applications for this promising material.

References

Basolite F300: A Comprehensive Technical Guide to its Thermal and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300, an iron-based metal-organic framework (MOF) also known as Fe-BTC, is a highly porous material with a large surface area, making it a subject of significant interest for a variety of applications, including gas storage, separation, and catalysis.[1][2] Composed of iron(III) centers and 1,3,5-benzenetricarboxylate (BTC) linkers, its performance and longevity in real-world applications are critically dependent on its thermal and chemical stability.[2] This technical guide provides an in-depth analysis of the stability of this compound under various conditions, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers and professionals in the field.

Thermal Stability

The thermal stability of this compound is a crucial parameter for its application in processes that involve elevated temperatures. The primary technique used to evaluate this is Thermogravimetric Analysis (TGA).

Quantitative Thermal Stability Data

| Parameter | Value | Reference |

| Decomposition Temperature | ~300 °C | [1][3] |

| Activation Temperature | 200 °C | [4] |

Table 1: Thermal Stability Parameters for this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of this compound using TGA.

Objective: To determine the decomposition temperature of this compound.

Apparatus:

-

Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in the TGA sample pan.

-

Pretreatment/Activation: The sample is pretreated to remove any adsorbed solvent or water molecules. This is typically achieved by heating the sample to a specific temperature under an inert atmosphere. For this compound, an activation temperature of 200°C is recommended.[4]

-

Thermal Analysis: After pretreatment, the temperature is ramped up at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) or air.

-

Data Acquisition: The weight loss of the sample is recorded as a function of temperature.

-

Data Analysis: The decomposition temperature is identified as the onset temperature of the major weight loss step in the TGA curve, which corresponds to the collapse of the framework structure.

Chemical Stability

The chemical stability of this compound is its ability to maintain its structural integrity and performance when exposed to various chemical environments, including water, solvents, and acidic or basic conditions.

Stability in the Presence of Water and Carbon Dioxide

Studies have shown that this compound exhibits good resistance to humidity.[5][6] In the presence of water and carbon dioxide, it shows minimal loss of adsorption capacity, which is attributed to its amorphous or low-crystalline structure that hinders water access.[5][6] Unlike some other MOFs, this compound does not exhibit significant structural changes after exposure to humidity.[5]

Stability in Solvents

This compound is generally considered to be less water-soluble compared to other MOFs like Basolite A100 and C300.[7] Its stability in various organic solvents is a key factor for its use in liquid-phase applications.

Stability in Acidic and Basic Media

This compound's stability in acidic and basic solutions is a critical consideration for its application in catalysis and other chemical processes. While it can be used as a catalyst for Lewis acid reactions, its long-term stability in strong acidic or basic environments can be limited.[2] Some studies indicate that in the presence of aqueous acid, the Fe(III)/Fe(II) electrochemistry is dominated by reductive dissolution, suggesting a degree of instability.[8] However, it has been noted to maintain consistent adsorption capacity over a wide range of pH values in certain applications.[8]

Quantitative Chemical Stability Data

| Condition | Observation | Reference |

| Humidity (75% and 100% RH) | No significant structural changes observed by PXRD. Minimal loss of methane (B114726) adsorption capacity. | [5] |

| Water | Less soluble than Basolite A100 and C300. | [7] |

| Aqueous Acid | Potential for reductive dissolution of iron centers. | [8] |

| Varying pH | Maintained consistent adsorption capacity in some applications. | [8] |

Table 2: Chemical Stability of this compound under Various Conditions.

Experimental Protocols for Chemical Stability Testing

1. Powder X-ray Diffraction (PXRD) for Structural Integrity Assessment

Objective: To assess the crystallinity and structural integrity of this compound after exposure to a chemical agent.

Apparatus:

-

Powder X-ray Diffractometer

Procedure:

-

Exposure: Immerse a known amount of this compound in the desired chemical environment (e.g., water, solvent, acidic/basic solution) for a specific duration at a controlled temperature.

-

Sample Recovery: After the exposure period, filter the solid material and wash it thoroughly with a suitable solvent to remove any residual chemical agent.

-

Drying: Dry the sample under vacuum or at a mild temperature to remove the washing solvent.

-

PXRD Analysis: Acquire the PXRD pattern of the treated sample.

-

Comparison: Compare the obtained PXRD pattern with that of the pristine (as-synthesized) this compound to identify any changes in peak positions, intensities, or the appearance of new peaks, which would indicate a loss of crystallinity or a change in the crystal structure.

2. Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity

Objective: To determine the specific surface area and pore volume of this compound after chemical exposure to assess any changes in its porous structure.

Apparatus:

-

Surface area and porosity analyzer

Procedure:

-

Sample Preparation: A sample of this compound that has been subjected to chemical exposure and subsequently recovered and dried is used.

-

Degassing: The sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed molecules from its pores.

-

Adsorption/Desorption Isotherm: A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

-

Data Analysis: The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area. The pore volume and pore size distribution can also be determined from the isotherm data.

-

Comparison: The results are compared with the BET surface area and pore volume of the pristine this compound to quantify any loss of porosity.

Conclusion

This compound demonstrates good thermal stability up to approximately 300 °C and notable chemical stability, particularly in the presence of water and moisture. Its semi-amorphous nature appears to contribute to its hydrolytic resistance. While it is effective as a Lewis acid catalyst, caution should be exercised in strongly acidic or basic environments where structural degradation may occur. The provided experimental workflows for TGA, PXRD, and BET analysis offer a standardized approach for researchers to evaluate the stability of this compound in their specific applications, ensuring reliable and reproducible results. This comprehensive understanding of its stability profile is essential for the successful implementation of this compound in drug development, catalysis, and other advanced scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06076D [pubs.rsc.org]

- 6. Parameterizing and grading hydrolytic stability in metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Unraveling the Porous Architecture of Basolite F300: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Basolite F300, an iron-based metal-organic framework (MOF), is a material of significant interest in catalysis, gas storage, and drug delivery due to its high porosity and surface area. This technical guide provides an in-depth analysis of the porosity and surface area of this compound, compiling quantitative data from various studies and detailing the experimental protocols for their determination.

Core Physical Properties: A Tabulated Summary

The porosity and surface area of this compound can exhibit variability depending on the synthesis method, activation procedures, and handling. The following tables summarize the range of reported values for key physical properties.

Table 1: Surface Area of this compound

| Parameter | Reported Value Range (m²/g) | Notes |

| BET Surface Area | 120 - 190[1] | Lower range reported by some suppliers. |

| BET Surface Area | 685 - 1055[2] | Commonly reported range in various studies. |

| BET Surface Area | 1300 - 1600[2][3] | Manufacturer's specified range. |

| Langmuir Surface Area | 1300 - 1800 | Often higher than the BET surface area. |

Table 2: Porosity Characteristics of this compound

| Parameter | Reported Value | Notes |

| Micropore Volume | Subject to significant decreases (up to 96.3%) upon densification[4] | Indicates a collapse of the microporous structure under pressure. |

| Mesopore Volume | Less affected by densification compared to micropore volume (up to 56.8% decrease)[4] | Suggests the presence of a more robust mesoporous network. |

| Average Pore Width | Dominantly in the mesoporous range (2-50 nm)[3] | Confirms the mesoporous nature of the material. |

| Total Pore Volume | High, contributing to its large adsorption capabilities[4] | Specific values vary between batches and studies. |

Experimental Protocol: Nitrogen Adsorption-Desorption Analysis

The determination of surface area and porosity of this compound is predominantly carried out using nitrogen adsorption-desorption isotherms at 77 K. This technique is based on the principles of physical adsorption of a gas onto a solid surface.

1. Sample Preparation (Activation):

-

A precisely weighed sample of this compound (typically 50-100 mg) is placed in a sample tube.

-

The sample is then degassed (activated) under high vacuum (e.g., <10⁻³ mbar) at an elevated temperature (typically 120-150 °C) for several hours (e.g., 4-16 hours). This process removes any adsorbed guest molecules, such as water and solvents, from the pores without causing structural collapse.

2. Isotherm Measurement:

-

The sample tube is transferred to the analysis port of a gas adsorption analyzer.

-

The sample is cooled to 77 K using a liquid nitrogen bath.

-

Nitrogen gas is introduced into the sample tube in controlled, incremental doses.

-

At each increment, the pressure is allowed to equilibrate, and the amount of nitrogen adsorbed is measured.

-

This process is continued until the relative pressure (P/P₀) approaches 1.0, generating the adsorption branch of the isotherm.

-

Subsequently, the pressure is incrementally decreased, and the amount of nitrogen desorbed is measured at each step to generate the desorption branch of the isotherm.

3. Data Analysis:

-

BET (Brunauer-Emmett-Teller) Surface Area: The BET theory is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.35. The BET equation is used to calculate the monolayer capacity, from which the total surface area is determined.

-

Langmuir Surface Area: The Langmuir model, which assumes monolayer adsorption, can also be applied to the adsorption data to calculate the surface area. This value is often reported alongside the BET surface area.

-

Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

-

Pore Size Distribution: The pore size distribution is calculated from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis or more advanced techniques like Density Functional Theory (DFT) and Non-Local Density Functional Theory (NLDFT).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the porosity and surface area of this compound.

Caption: Experimental workflow for this compound porosity analysis.

Structural Context and Implications

This compound is known to have a semi-amorphous structure, which contributes to its unique porous properties. The framework is composed of iron(III) centers coordinated to 1,3,5-benzenetricarboxylate (BTC) linkers. The presence of both micropores and mesopores in its structure makes it a versatile material for various applications. The significant surface area provides a large interface for molecular interactions, which is crucial for its performance in catalysis and as a carrier for drug molecules. The mesoporous nature can facilitate the diffusion of larger molecules, a desirable characteristic in drug delivery systems.

Understanding the detailed porous architecture of this compound is critical for its effective application. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this promising metal-organic framework.

References

Basolite F300: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for Basolite F300, a metal-organic framework (MOF) produced by BASF. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the material's properties and associated hazards.

Chemical and Physical Properties

This compound, also known as Fe-BTC, is an iron-based metal-organic framework. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₉H₃FeO₆ |

| Molecular Weight | 262.96 g/mol |

| CAS Number | 1195763-37-1 |

| Appearance | Solid |

| Bulk Density | 0.16 - 0.35 g/cm³ |

| Surface Area | 120 - 190 m²/g |

| Flash Point | Not applicable |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The GHS classification and associated hazard statements are detailed below.

| Classification | Code | Hazard Statement |

| Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed. |

| Skin Irritation, Category 2 | H315 | Causes skin irritation. |

| Eye Irritation, Category 2 | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure, Category 2 | H371 | May cause damage to organs. |

GHS Pictograms:

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE requirements for the intended use. However, the following are generally recommended:

| PPE Type | Specification |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be worn if dust is generated and engineering controls are insufficient. |

| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. |

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: No specific fire or explosion hazard has been identified.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.

Experimental Protocols for Hazard Determination

The GHS hazard classifications for this compound are based on standardized experimental protocols, likely following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following sections provide an overview of the presumed methodologies.

Acute Oral Toxicity (Presumed: OECD Guideline 423)

This method is designed to determine the acute oral toxicity of a substance. [1][2][3][4]

Caption: Presumed workflow for Acute Oral Toxicity testing (OECD 423).

Skin Irritation (Presumed: OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation. [5][6][7][8][9]

Caption: Presumed workflow for Skin Irritation testing (OECD 404).

Eye Irritation (Presumed: OECD Guideline 405)

This method assesses the potential of a substance to cause eye irritation or damage. [10][11][12][13][14]

Caption: Presumed workflow for Eye Irritation testing (OECD 405).

Specific Target Organ Toxicity - Single Exposure (STOT-SE)

The classification for STOT-SE suggests that this compound may cause damage to specific organs after a single exposure. The target organs are not explicitly specified in the available documentation, but this classification is based on evidence from animal studies or human exposure indicating a significant, non-lethal toxic effect on specific organs. The experimental protocol would involve exposing animals to the substance once and observing them for signs of organ-specific toxicity.

Conclusion

This compound is a valuable material for research and development; however, it is essential to handle it with care due to its hazardous properties. This guide provides a foundation for safe handling and emergency preparedness. Researchers, scientists, and drug development professionals should always consult the most up-to-date and complete Safety Data Sheet provided by the supplier before working with this material and perform a thorough risk assessment for their specific application.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. oecd.org [oecd.org]

- 4. scribd.com [scribd.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. episkin.com [episkin.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. onesearch.neu.edu [onesearch.neu.edu]

Basolite F300: A Comprehensive Technical Review for Researchers and Drug Development Professionals

An in-depth analysis of the synthesis, characterization, and applications of the metal-organic framework Basolite F300, with a focus on its emerging role in advanced drug delivery systems.

Introduction

This compound, a commercial iron(III) benzene-1,3,5-tricarboxylate (B1238097) (Fe-BTC) metal-organic framework (MOF), has garnered significant attention within the scientific community.[1][2][3][4] Its unique properties, including a high surface area, large pore volume, and the presence of accessible metal sites, make it a versatile platform for a range of applications, from gas storage and separation to catalysis.[2][5] More recently, the biocompatibility and tunable nature of iron-based MOFs have positioned this compound as a promising candidate for advanced drug delivery systems.[6][7] This technical guide provides a comprehensive review of the existing research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes to serve as a valuable resource for researchers, scientists, and professionals in drug development.

While the precise crystal structure of the commercial this compound is not fully defined, it is widely considered to be structurally similar to the well-characterized MIL-100(Fe).[2] It exhibits a semi-amorphous nature with nanocrystalline domains.[2] This guide will draw upon data from both this compound and its structural analogue, MIL-100(Fe), to provide a thorough overview.

Physicochemical Properties of this compound

The performance of this compound in any application is intrinsically linked to its physical and chemical properties. A summary of key quantitative data reported in the literature is presented below.

| Property | Reported Value(s) | Units | Reference(s) |

| BET Surface Area | 685 - 1600 | m²/g | [2][3] |

| Pore Volume | ~0.6 - 0.9 | cm³/g | [2] |

| Bulk Density | 0.16 - 0.35 | g/cm³ | |

| Molecular Formula | C₉H₃FeO₆ | [8] | |

| Molecular Weight | 262.96 | g/mol | |

| Thermal Stability | Up to 280-300 | °C | [2] |

Synthesis and Activation of this compound

Several methods have been reported for the synthesis of this compound and its laboratory-synthesized analogues. These methods influence the material's final properties, such as crystallinity, particle size, and surface area.

Experimental Protocol: Facile Aqueous Synthesis of this compound-like Material

This protocol describes a rapid, environmentally friendly synthesis of an Fe-BTC material with properties similar to commercial this compound.[1][2]

Materials:

-

Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

Deionized water

Procedure:

-

Dissolve 1.21 g of Fe(NO₃)₃·9H₂O in 15 mL of deionized water.

-

Dissolve 0.52 g of H₃BTC in 15 mL of ethanol.

-

Rapidly mix the two solutions at room temperature with vigorous stirring.

-

A reddish-orange precipitate will form immediately. Continue stirring for 10 minutes.

-

Collect the solid product by centrifugation or filtration.

-

Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted precursors.

-

Dry the material under vacuum at 150 °C for 12 hours to activate the framework.

Activation Protocol

Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for guest molecules.

Procedure:

-

Place the as-synthesized, washed material in a vacuum oven.

-

Gradually increase the temperature to 150-180 °C over several hours.

-

Maintain the temperature under a dynamic vacuum for 12-24 hours.

-

Cool the material to room temperature under vacuum before handling.

Characterization of this compound

A multi-technique approach is essential to fully characterize the structure, porosity, and stability of this compound.

Experimental Protocols for Characterization

-

Powder X-ray Diffraction (PXRD): To assess the crystallinity and phase purity of the synthesized material. Data is typically collected using a diffractometer with Cu Kα radiation.

-

Scanning Electron Microscopy (SEM): To visualize the particle morphology and size distribution. Samples are coated with a conductive material (e.g., gold) before imaging.

-

Transmission Electron Microscopy (TEM): To observe the internal structure and nanoparticle dimensions. The sample is dispersed in a solvent and drop-casted onto a TEM grid.

-

Nitrogen Physisorption: To determine the BET surface area, pore volume, and pore size distribution. The analysis is performed at 77 K after degassing the sample under vacuum.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material. The sample is heated under a controlled atmosphere (e.g., nitrogen or air) while monitoring its weight loss.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the coordination of the carboxylate linkers to the iron centers.

This compound in Drug Delivery

The use of MOFs as drug delivery vehicles is a rapidly expanding field of research.[9][10][11][12] Iron-based MOFs like this compound are particularly attractive due to the natural biocompatibility of iron.[6][7] The high porosity allows for significant drug loading, and the tunable surface chemistry enables controlled release and targeted delivery.[13][14]

Drug Loading and Release: An Overview

Drug molecules can be loaded into this compound through various mechanisms, primarily via diffusion into the porous network. The release of the drug is often triggered by changes in the physiological environment, such as pH.[10] For instance, the lower pH of tumor microenvironments can facilitate the degradation of the MOF structure, leading to targeted drug release.[10]

Experimental Protocol: Loading of Doxorubicin (DOX) into this compound

This protocol is based on procedures reported for the loading of DOX into MIL-100(Fe).[6]

Materials:

-

Activated this compound

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Procedure:

-

Disperse 10 mg of activated this compound in 10 mL of deionized water.

-

Prepare a 1 mg/mL solution of DOX in deionized water.

-

Add 5 mL of the DOX solution to the this compound suspension.

-

Stir the mixture at room temperature in the dark for 24 hours to allow for drug loading.

-

Collect the DOX-loaded MOF by centrifugation.

-

Wash the product with deionized water to remove any surface-adsorbed drug.

-

Dry the final product under vacuum.

-

The amount of loaded DOX can be quantified by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.

Experimental Protocol: In Vitro Drug Release Study

Procedure:

-

Disperse a known amount of DOX-loaded this compound in a specific volume of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively).

-

Incubate the suspension at 37 °C with gentle shaking.

-

At predetermined time intervals, collect an aliquot of the release medium after centrifugation.

-

Replace the withdrawn volume with fresh release medium to maintain a constant volume.

-

Analyze the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of the this compound-like nanoscale Fe-BTC framework and its lithium storage properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 10. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 12. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]

- 13. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Utilization of Functionalized Metal-Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Basolite F300 as a Lewis Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction to Basolite F300 as a Lewis Acid Catalyst

This compound, a commercial iron-based metal-organic framework (MOF) also known as Fe-BTC, is a highly porous crystalline material. It is composed of iron(III) centers coordinated to 1,3,5-benzenetricarboxylate (BTC) linkers. The structure of this compound features coordinatively unsaturated iron sites that can function as strong Lewis acid centers, making it an effective heterogeneous catalyst for a variety of organic transformations. Its high surface area and porous nature allow for efficient interaction between the active sites and substrates.

This document provides detailed application notes and protocols for the use of this compound as a Lewis acid catalyst in two key reactions: the acetalization of aldehydes and the aldol (B89426) condensation.

Catalytic Applications

This compound has demonstrated superior performance in reactions requiring strong Lewis acid sites compared to other iron-based MOFs like MIL-100(Fe). Its catalytic activity is attributed to the presence of accessible iron(III) Lewis acid sites.

Acetalization of Aldehydes

The protection of aldehydes as acetals is a common and crucial step in multi-step organic synthesis. This compound serves as an efficient and reusable heterogeneous catalyst for this transformation.

The following table summarizes the catalytic performance of this compound in the acetalization of various aldehydes with ethanol (B145695).

| Entry | Aldehyde | Product | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | Benzaldehyde (B42025) | Benzaldehyde diethyl acetal | 2 | >99 | >99 |

| 2 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde diethyl acetal | 3 | >99 | >99 |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde diethyl acetal | 2 | 98 | >99 |

| 4 | Cinnamaldehyde | Cinnamaldehyde diethyl acetal | 4 | 95 | 98 |

| 5 | Heptanal | Heptanal diethyl acetal | 5 | 92 | 97 |

Table 1: Catalytic acetalization of various aldehydes with ethanol using this compound. Reaction conditions: aldehyde (1 mmol), ethanol (5 mL), this compound (50 mg), 60 °C.

This protocol details the procedure for the acetalization of benzaldehyde with ethanol using this compound as the catalyst.

Materials:

-

This compound (Fe-BTC)

-

Benzaldehyde

-

Ethanol (anhydrous)

-

Heptane (for GC analysis)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Gas chromatograph (GC) for analysis

Catalyst Activation: Before use, activate the this compound catalyst to remove any adsorbed water or solvent molecules from the pores.

-

Place the required amount of this compound in a Schlenk flask.

-

Heat the catalyst under vacuum at 150 °C for 4 hours.

-

Allow the catalyst to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.

Reaction Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the activated this compound (50 mg).

-

Add anhydrous ethanol (5 mL) to the flask.

-

Add benzaldehyde (1 mmol, 0.102 mL) to the mixture.

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to 60 °C with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) after dilution with a suitable solvent and addition of an internal standard like heptane.

-

Upon completion of the reaction (typically 2 hours), cool the mixture to room temperature.

Work-up and Catalyst Recovery:

-

Separate the catalyst from the reaction mixture by centrifugation or filtration.

-

Wash the recovered catalyst with ethanol (2 x 5 mL) and dry it under vacuum for reuse.

-

The liquid phase contains the product. The solvent can be removed under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography if necessary.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound can catalyze the condensation of aldehydes and ketones.

The following table summarizes the catalytic performance of this compound in the aldol condensation of benzaldehyde with various ketones.

| Entry | Ketone | Product | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | Acetone (B3395972) | (E)-4-Phenylbut-3-en-2-one | 6 | 85 | 92 |

| 2 | Cyclohexanone | 2-Benzylidenecyclohexan-1-one | 8 | 78 | 90 |

| 3 | Acetophenone | (E)-1,3-Diphenylprop-2-en-1-one | 10 | 72 | 88 |

Table 2: Catalytic aldol condensation of benzaldehyde with various ketones using this compound. Reaction conditions: benzaldehyde (1 mmol), ketone (2 mmol), this compound (100 mg), toluene (B28343) (5 mL), 100 °C.

This protocol outlines the procedure for the aldol condensation of benzaldehyde and acetone catalyzed by this compound.

Materials:

-

This compound (Fe-BTC), activated as described above.

-

Benzaldehyde

-

Acetone

-

Toluene (anhydrous)

-

Round-bottom flask with a Dean-Stark trap and reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates and GC for reaction monitoring

Reaction Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add activated this compound (100 mg).

-

Add anhydrous toluene (5 mL) to the flask.

-

Add benzaldehyde (1 mmol, 0.102 mL) and acetone (2 mmol, 0.147 mL) to the mixture.

-

Attach a reflux condenser to the Dean-Stark trap.

-

Heat the reaction mixture to 100 °C with vigorous stirring. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress using TLC or GC.

-

After the reaction is complete (typically 6 hours), cool the mixture to room temperature.

Work-up and Catalyst Recovery:

-

Separate the catalyst by filtration.

-

Wash the recovered catalyst with toluene (2 x 5 mL) and dry it under vacuum for reuse.

-

The filtrate contains the product. Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

Visualizations

Catalytic Cycle of Acetalization

The following diagram illustrates the proposed Lewis acid-catalyzed mechanism for the acetalization of an aldehyde with an alcohol using this compound. The iron center in the MOF acts as the Lewis acid.

Caption: Proposed Lewis acid catalytic cycle for acetalization.

Experimental Workflow for Heterogeneous Catalysis

The diagram below outlines the general workflow for conducting a reaction using this compound as a heterogeneous catalyst, including the crucial steps of catalyst activation and recovery.

Caption: General experimental workflow for using this compound.

Safety Precautions

-

Always handle this compound and all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experiment.

Conclusion

This compound is a versatile and highly active heterogeneous Lewis acid catalyst for important organic transformations such as acetalization and aldol condensation. Its robustness and reusability make it a valuable tool for researchers in organic synthesis and drug development, offering a more sustainable alternative to homogeneous catalysts. The provided protocols serve as a starting point for the application of this compound, and reaction conditions may be further optimized for specific substrates and desired outcomes.

Application Notes and Protocols for CO2 Capture Using Basolite F300

Audience: Researchers, scientists, and drug development professionals.

Introduction

Basolite F300 is a commercial metal-organic framework (MOF) based on iron trimesate (also known as Fe-BTC). It possesses a structure analogous to MIL-100(Fe) and is characterized by a high specific surface area and pore volume, making it a candidate for gas storage and separation applications, including the capture of carbon dioxide (CO2).[1][2] Unlike some other MOFs, this compound exhibits a degree of water stability, which is advantageous for CO2 capture from humid gas streams.[3][4][5][6] This document provides detailed protocols for the activation, CO2 adsorption, and regeneration of this compound, along with a summary of its CO2 capture performance based on available data.

Quantitative Data Presentation

The CO2 adsorption capacity of this compound is highly dependent on pressure and temperature. The following table summarizes the reported quantitative data for CO2 uptake.

| Parameter | Value | Conditions | Reference |

| CO2 Adsorption Capacity | 24.1 wt% (241 mg/g) | 225 bar, 318 K (45 °C) | [7] |

| CO2 Adsorption Capacity | ~70 wt% (700 mg/g) | 100 bar, 328 K (55 °C) | [2] |

| CO2 Adsorption Capacity | ~2 wt% (20 mg/g) | 0.1 bar, 328 K (55 °C) | [2] |

| Methane Capacity Reduction in presence of CO2 | 1.1% | 0.33% CO2 in a methane/air stream at 298 K (25 °C) | [3][4] |

Note: The significant variation in CO2 uptake underscores the strong influence of pressure. The performance at lower partial pressures, which are more relevant for post-combustion capture, is considerably lower than at high pressures.

Experimental Protocols

The following protocols are compiled from methodologies reported in the literature for gas adsorption studies on this compound.

1. Material Activation (Pre-treatment)

-

Objective: To remove guest molecules (e.g., water, solvents) from the pores of the MOF, which is crucial for achieving maximum CO2 adsorption capacity.

-

Apparatus:

-

Schlenk line or vacuum oven

-

Heating mantle or oven capable of reaching at least 150 °C (423 K)

-

Inert gas supply (e.g., high-purity nitrogen or argon)

-

-

Procedure:

-

Place a precisely weighed amount of this compound powder into a sample tube or flask.

-

Attach the sample container to the Schlenk line or place it in the vacuum oven.

-

Begin purging the sample with a flow of dry, inert gas (e.g., nitrogen at 60 mL/min).

-

While purging, gradually heat the sample to 150 °C (423 K).[3][4]

-

Hold the sample at this temperature under inert gas flow or dynamic vacuum (0.1 MPa) for a minimum of 2 hours to ensure complete removal of volatiles.[3][4]

-

After the activation period, cool the sample to room temperature under a continuous flow of inert gas or vacuum before transferring it to the adsorption apparatus.

-

2. CO2 Adsorption Measurement (Fixed-Bed Breakthrough)

-

Objective: To measure the amount of CO2 adsorbed by the activated this compound from a gas stream.

-

Apparatus:

-

Fixed-bed reactor (e.g., a stainless steel tube)

-

Mass flow controllers to regulate gas composition and flow rate

-

Temperature controller for the reactor

-

Downstream gas analyzer (e.g., mass spectrometer or gas chromatograph) to measure CO2 concentration

-

-

Procedure:

-

Pack a known mass of activated this compound (e.g., 0.15 g) into the fixed-bed reactor, ensuring uniform packing to prevent gas channeling.[3][4]

-

Set the reactor temperature to the desired experimental value (e.g., 298 K).

-

Before introducing the CO2-containing gas, flow an inert gas (e.g., helium or nitrogen) through the bed at a known flow rate until the baseline on the gas analyzer is stable.

-

At the start of the experiment (t=0), switch the gas feed to the desired CO2 mixture (e.g., 15% CO2 in N2 for simulated flue gas, or pure CO2) at a controlled total flow rate.

-

Continuously monitor the CO2 concentration in the effluent gas stream using the gas analyzer.

-

The "breakthrough point" is reached when the CO2 concentration at the outlet starts to rise significantly. Saturation is achieved when the outlet CO2 concentration equals the inlet concentration.

-

The total amount of CO2 adsorbed can be calculated by integrating the area above the breakthrough curve.

-

3. Regeneration of this compound

-

Objective: To remove the adsorbed CO2 and restore the material's adsorption capacity for subsequent cycles.

-

Method: Temperature Swing Adsorption (TSA)

-

Apparatus: Same as the adsorption setup.

-

Procedure:

-

After the adsorption cycle is complete (the material is saturated with CO2), switch the gas flow from the CO2 mixture to a pure, inert gas (e.g., nitrogen or helium) or air.[3][4]

-

Increase the temperature of the reactor to a regeneration temperature, for example, 150 °C (423 K).[3][4]

-

Maintain this temperature and gas flow until the CO2 concentration in the effluent stream returns to zero, indicating that all adsorbed CO2 has been released.

-

Cool the material back to the adsorption temperature under the inert gas flow before starting the next adsorption cycle.

-

-

Visualizations

Caption: Experimental workflow for CO2 capture using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of Water and Carbon Dioxide on the Performance of Basolite Metal–Organic Frameworks for Methane Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Activation Protocol for Basolite® F300 for Catalytic Applications

AN-CAT-2025-01

Introduction

Basolite® F300 is a commercial iron(III) benzene-1,3,5-tricarboxylate (B1238097) (Fe-BTC) Metal-Organic Framework (MOF), which is also structurally related to MIL-100(Fe). It is recognized for its high porosity, significant surface area, and the presence of accessible Lewis acid sites at the iron centers.[1][2] These characteristics make it a promising heterogeneous catalyst for a variety of organic transformations. However, as-synthesized or commercially supplied Basolite F300 contains residual solvent molecules and coordinated water within its pores and coordinated to the metal centers. These guest molecules block the active catalytic sites and must be removed through an "activation" process to ensure optimal catalytic performance.